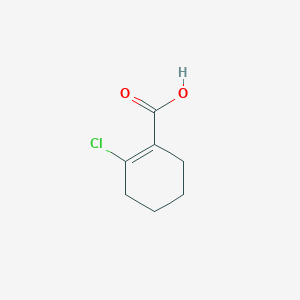
2-Chlorocyclohex-1-ene-1-carboxylic acid
Übersicht
Beschreibung
2-Chlorocyclohex-1-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9ClO2 and its molecular weight is 160.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Chemical Kinetics and Reaction Mechanisms
The study of elimination kinetics and reaction mechanisms involving compounds similar to 2-Chlorocyclohex-1-ene-1-carboxylic acid has been a subject of interest. For instance, Chuchani and Rotinov (1989) investigated the elimination kinetics of 2-chloropropionic acid, highlighting the importance of understanding reaction dynamics in similar compounds (Chuchani & Rotinov, 1989).
2. Organic Synthesis and Molecular Structure
Research has been conducted on reactions involving cyclohexene derivatives, such as the reaction of 1-vinylcyclohex-3-ene dioxide with carboxylic acids, demonstrating the versatility of these compounds in organic synthesis (Mukhamedova, Malyshko, Shagidullin, & Teptina, 1969).
3. Chiral Resolution and Pharmaceutical Applications
The chiral resolution of cyclohexene derivatives, a process crucial in pharmaceutical chemistry for obtaining enantiomerically pure compounds, has been studied by researchers like Li Yi-liang (2013), highlighting the compound's relevance in medicinal chemistry (Li Yi-liang, 2013).
4. Environmental Microbiology
In environmental microbiology, the metabolism of cyclohexene carboxylates by microorganisms like "Syntrophus aciditrophicus" has been explored, indicating the ecological and biodegradation potential of these compounds (Elshahed, Bhupathiraju, Wofford, Nanny, & McInerney, 2001).
5. Material Science and Liquid Crystals
Research on derivatives of cyclohexene carboxylic acids, like those conducted by Bezborodov and Lapanik (1992), plays a significant role in material science, particularly in the study of liquid crystals (Bezborodov & Lapanik, 1992).
6. Bioorganic Chemistry and Medicinal Applications
The synthesis and evaluation of cyclohexene carboxylate derivatives as receptor agonists, like those studied by Bobiļeva et al. (2017), illustrate the compound's potential in bioorganic chemistry and drug design (Bobiļeva, Ikaunieks, Duburs, Mandrika, Petrovska, Klovins, & Loža, 2017).
7. Organic Synthesis and Catalysis
Research into the synthesis and transformations of cyclohexene carboxylic acid derivatives, such as those by Gómez-Sánchez and Marco-Contelles (2005), provides insights into catalysis and organic synthesis methodologies (Gómez-Sánchez & Marco-Contelles, 2005).
8. Biotechnology and Enzymatic Processes
The enzymatic desymmetrization of cyclohexene derivatives, as explored by Goswami and Kissick (2009), demonstrates the importance of these compounds in biotechnological applications and organic synthesis (Goswami & Kissick, 2009).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Target of Action
This compound is a specialty product used in proteomics research
Mode of Action
It undergoes decarboxylation via electrolysis, leading to the formation of a reactive diradical . This might suggest that 2-Chlorocyclohex-1-ene-1-carboxylic acid could also form reactive intermediates that interact with its targets.
Pharmacokinetics
Its molecular weight is 160.6 , which suggests it could be absorbed and distributed in the body.
Action Environment
Biochemische Analyse
Biochemical Properties
2-Chlorocyclohex-1-ene-1-carboxylic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . These interactions can affect the overall metabolic flux and the levels of metabolites within the cell. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby influencing their activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of signaling molecules, leading to changes in the expression of specific genes. These changes can impact cellular functions such as growth, differentiation, and apoptosis. Additionally, this compound may affect the metabolic pathways within the cell, leading to alterations in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the levels of specific proteins within the cell, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it may degrade into other compounds that have different biochemical properties, thereby altering its impact on cells. Long-term studies in vitro and in vivo have shown that the effects of this compound can vary depending on the duration of exposure and the conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular functions becomes significant only above a certain concentration. Additionally, high doses of this compound can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are essential for these pathways, influencing the overall metabolic flux . These interactions can lead to changes in the levels of metabolites, affecting the cell’s energy production and utilization. The compound may also be metabolized into other products that have different biochemical properties, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-chlorocyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRKAXSGHOHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403957 | |
| Record name | 2-chlorocyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56475-13-9 | |
| Record name | 2-chlorocyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)

![4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B3032759.png)
![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)
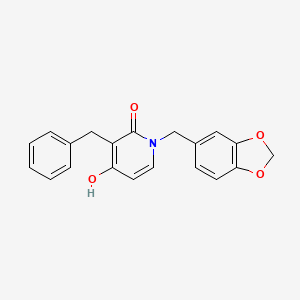
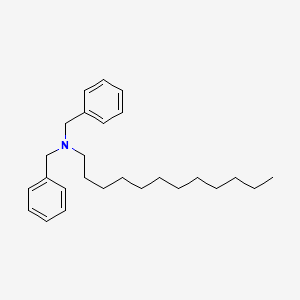
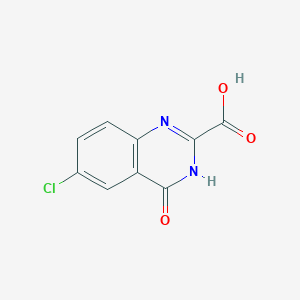
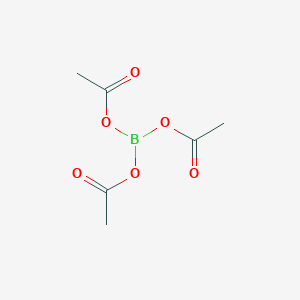
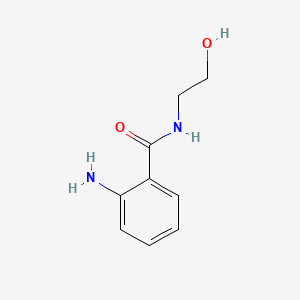
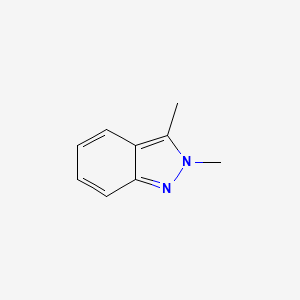


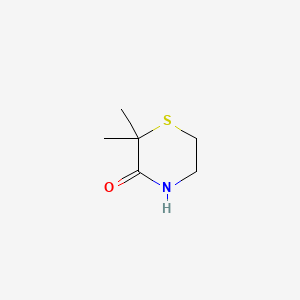
![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)
